4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
Description
Properties
IUPAC Name |
4,5-difluoro-2-[4-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-5-9(12(19)6-11(10)15)7-1-3-8(4-2-7)20-13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGKCHHSWOFVSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2N)F)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is widely used to construct the biphenyl backbone. For this compound, the coupling involves:
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Boronic acid precursor : 2-Nitro-4,5-difluorophenylboronic acid.
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Aryl halide : 4-Trifluoromethoxybromobenzene.
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Catalyst: Pd(PPh₃)₄ (2–5 mol%).
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Base: K₂CO₃ or Na₂CO₃ (2–3 equiv).
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Solvent: Toluene/EtOH (3:1) at 80–100°C for 12–24 h.
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Yield: 70–85% (unoptimized).
Critical Considerations :
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The electron-withdrawing trifluoromethoxy group deactivates the aryl halide, necessitating elevated temperatures.
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Steric hindrance from the 4,5-difluoro substituents may reduce coupling efficiency.
Decarboxylative Coupling
An alternative method avoids boronic acids by using o-nitrobenzoic acid derivatives (e.g., 4,5-difluoro-2-nitrobenzoic acid).
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Salt Formation : React 4,5-difluoro-2-nitrobenzoic acid with K₂CO₃ in ethanol.
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Coupling : Combine with 4-trifluoromethoxybromobenzene, Pd(OAc)₂ (3 mol%), and PPh₃ in PEG-400 at 180°C for 18 h.
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Isolation : Extract with toluene, concentrate, and recrystallize.
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Yield: 82–90%.
Advantages :
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Eliminates boronic acid synthesis.
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High functional group tolerance due to PEG-400’s stabilizing effect.
Nitro Reduction to Amine
Catalytic Hydrogenation
The nitro group in the biphenyl intermediate is reduced to an amine using hydrogen gas and a catalyst.
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Catalyst: 5% Pd/C (1–5 wt%).
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Solvent: Methanol or ethyl acetate.
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Pressure: 1.5 MPa H₂ at 60°C for 4–6 h.
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Yield: 95–98%.
Optimization Data :
| Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 60 | 6 | 92 |
| 5 | 60 | 4 | 98 |
| 10 | 80 | 3 | 97 |
Transfer Hydrogenation
For labs lacking high-pressure equipment, ammonium formate serves as a hydrogen donor.
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Catalyst: Pd/C (10 mol%).
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Donor: NH₄HCO₂ (5 equiv).
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Solvent: MeOH at 70°C for 8 h.
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Yield: 88–90%.
Trifluoromethoxy Group Introduction
Pre-Functionalized Aryl Halides
The trifluoromethoxy group is typically introduced before coupling due to challenges in post-functionalization.
Synthesis of 4-Trifluoromethoxybromobenzene :
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Overall Yield: 65–70%.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity | Requires boronic acid synthesis | 70–85 |
| Decarboxylative Coupling | No boronic acids; scalable | High reaction temperature | 82–90 |
| Catalytic Hydrogenation | High efficiency; catalyst reuse | Requires high-pressure equipment | 95–98 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride-pyridine for trifluoromethoxylation, and various oxidizing and reducing agents for other transformations. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can introduce various functional groups onto the biphenyl core .
Scientific Research Applications
4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its stability and reactivity.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their differences:
*Estimated based on structural analogs.
Key Observations:
- Electronic Effects : The trifluoromethoxy group in the target compound is more electron-withdrawing than methyl or simple fluorine substituents, leading to greater deactivation of the aromatic ring. This reduces susceptibility to electrophilic substitution compared to analogs like 3'-Methyl-[1,1'-biphenyl]-2-amine .
- Conformational Flexibility : The 4,4′-dinitro analog adopts a near-planar conformation due to conjugation between nitro and amine groups, whereas fluorine and trifluoromethoxy substituents may allow greater torsional flexibility, as seen in biphenyl systems influenced by crystal packing .
Physical and Chemical Properties
- Solubility: Fluorinated biphenyl amines generally exhibit lower aqueous solubility compared to non-fluorinated analogs due to increased hydrophobicity. The trifluoromethoxy group further reduces solubility .
- The target compound’s melting point is likely lower, similar to 3',4'-difluoro derivatives .
Biological Activity
4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms and a trifluoromethoxy group enhances its physicochemical properties, which may influence its interactions with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. The fluorine atoms enhance the compound's lipophilicity and binding affinity to various enzymes and receptors, potentially modulating several biochemical pathways. This interaction can lead to alterations in cellular signaling, proliferation, and apoptosis.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound demonstrates significant activity against various bacterial strains. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it exhibited cytotoxic effects against several cancer types. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 3.2 |
| A549 (Lung Cancer) | 7.8 |
The observed IC50 values indicate that the compound may inhibit cancer cell proliferation effectively.
Case Studies
A notable study investigated the pharmacokinetic properties of this compound in vivo using murine models. The study aimed to assess the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Rapid absorption was noted post oral administration.
- Distribution : High distribution in liver and kidney tissues was observed.
- Metabolism : The compound underwent significant hepatic metabolism.
- Excretion : Primarily excreted via urine within 24 hours.
These findings highlight the compound's favorable pharmacokinetic profile for further development.
Q & A
Q. What are the primary synthetic routes for 4,5-Difluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated aniline derivatives (e.g., 2-bromo-4,5-difluoroaniline) with fluorinated aryl boronic acids (e.g., 4-trifluoromethoxyphenylboronic acid). Reaction conditions often involve anhydrous solvents (THF, DMF) and bases (K₃PO₄) to optimize yields (53–84%) . Alternative routes include nucleophilic aromatic substitution for fluorination steps, though yields may vary depending on steric and electronic effects .
Q. How is the purity and structural integrity of this compound validated in research settings?
Chromatographic purity (HPLC/GC) and ¹H/¹³C NMR spectroscopy are standard. For example, biphenyl derivatives exhibit distinct aromatic proton splitting patterns (e.g., δ 6.8–7.5 ppm for biphenyl protons) and coupling constants (J = 7–9 Hz for adjacent fluorines). High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm accuracy) .
Q. What are the primary research applications of this compound?
It serves as a key intermediate in:
- Agrochemicals : Development of succinate dehydrogenase inhibitors (SDHIs) for fungicidal activity .
- Medicinal chemistry : Fluorinated biphenyl scaffolds are explored for drug-target interactions due to enhanced metabolic stability and lipophilicity .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine substitution) influence biological activity and mechanistic pathways?
The trifluoromethoxy group enhances electron-withdrawing effects, stabilizing charge-transfer interactions in SDHI binding pockets. 4,5-Difluoro substitution on the biphenyl ring improves steric complementarity with fungal mitochondrial enzymes, as shown in Botrytis cinerea resistance studies. Computational docking (e.g., AutoDock Vina) quantifies binding affinities (ΔG = −8.2 kcal/mol) .
Q. What challenges arise in optimizing reaction yields for derivatives of this compound?
- Regioselectivity : Competing coupling sites (e.g., para vs. meta positions) require careful selection of protecting groups (e.g., acetylated amines) .
- Catalyst poisoning : Fluorine substituents may deactivate Pd catalysts, necessitating ligand optimization (e.g., XPhos) .
- Scale-up : Batch vs. flow chemistry impacts yield consistency; microreactors improve heat transfer for exothermic steps .
Q. How can conflicting spectroscopic data during characterization be resolved?
Q. What strategies mitigate degradation during storage or reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
